molecular formula C14H14F3NO3 B1286838 Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 911298-12-9

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1286838
CAS RN: 911298-12-9
M. Wt: 301.26 g/mol
InChI Key: QIDSGGVIXVGOFX-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is an organic compound with the chemical formula C14H14F3NO3 . It is often used as an intermediate and reagent in organic synthesis for the production of drugs, pesticides, and other organic compounds .


Synthesis Analysis

The synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves several steps. A common method involves reacting 2-(trifluoromethyl)piperidine with benzoic anhydride under acidic conditions. This is followed by the addition of an oxidizing agent to convert it into the corresponding aldehyde compound. Finally, it reacts with an appropriate alcohol to yield Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with a trifluoromethyl group, a carbonyl group, and a benzyl carboxylate group .


Chemical Reactions Analysis

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is often used as an intermediate in organic synthesis. It can participate in various organic reactions and can be used in the design of ligands .


Physical And Chemical Properties Analysis

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a white solid with a unique chemical structure and functional groups. It has good solubility and can dissolve in common organic solvents such as alcohols, ethers, and ketones . Its molecular weight is 301.261, and it has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Comprehensive Analysis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Applications

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains.

Pharmaceutical Drug Synthesis: Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can be used to synthesize compounds with potential pharmacological activities. Its structure is particularly relevant for creating molecules that can interact with central nervous system receptors or enzymes .

Cholinesterase Inhibition: The benzyl-piperidine group is often essential for the successful inhibition of cholinesterase receptors, which is a target for Alzheimer’s disease treatment. The trifluoromethyl group in the compound may enhance binding to the catalytic site of the enzyme, potentially leading to more effective inhibitors .

Organic Synthesis Methodology: This compound can serve as a substrate for various organic reactions, including cyclization and annulation, which are fundamental in constructing complex organic molecules. It can be used to develop new synthetic methods or improve existing ones for creating piperidine-based compounds .

Biological Activity Studies: Due to its structural features, Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can be used in the study of biological activity. Researchers can modify its structure to explore interactions with biological targets, which is essential for drug discovery .

Chemical Education: In academic settings, this compound can be used to demonstrate various chemical reactions and principles, especially those involving piperidine derivatives. It can be a valuable tool for teaching advanced organic chemistry and pharmacology .

Material Science: The unique properties of the benzyl and trifluoromethyl groups may be exploited in material science research. For instance, the compound could be used in the development of new polymers with specific characteristics like increased resistance to degradation or altered electrical properties .

Analytical Chemistry: In analytical chemistry, Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can be used as a standard or reagent in chromatographic methods or spectroscopy to identify or quantify similar compounds in complex mixtures .

Agricultural Chemistry: Piperidine derivatives have been used in the synthesis of agrochemicals. This compound could potentially be used to develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Safety and Hazards

Existing data suggest that Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate may pose certain risks to humans and the environment. During use and handling, appropriate laboratory safety procedures should be followed, and corresponding personal protective measures, such as wearing protective gloves and glasses, should be taken. Contact with skin and eyes should be avoided, and good ventilation should be ensured .

properties

IUPAC Name

benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSGGVIXVGOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582050
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

CAS RN

911298-12-9
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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